N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide
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Description
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H19FN4O3S and its molecular weight is 390.43. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Compounds with similar structural motifs have been investigated for their anti-inflammatory activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity, highlighting the therapeutic potential of such molecules in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Anticancer Activity
Research into novel fluoro-substituted compounds, such as Benzo[b]pyran derivatives, has shown anticancer activity at low concentrations compared to traditional drugs like 5-fluorodeoxyuridine, suggesting that structurally similar compounds to the one could be explored for their potential in cancer therapy (Hammam et al., 2005).
Antipsychotic Potential
Derivatives of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, sharing some structural similarities with the target compound, have demonstrated antipsychotic-like profiles in behavioral animal tests, providing insights into the development of new antipsychotic medications that do not interact with dopamine receptors (Wise et al., 1987).
Antimicrobial and Antitubercular Activities
Pyrazoline derivatives synthesized from p-acetamidophenol have exhibited significant antibacterial, antifungal, and antitubercular activities, underscoring the potential of pyrazoline-based compounds in addressing resistant microbial strains (Ahmad et al., 2016).
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c19-11-1-3-12(4-2-11)23-16(14-9-27-10-15(14)21-23)20-17(25)18(26)22-7-5-13(24)6-8-22/h1-4,13,24H,5-10H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYJEKPXQLCNLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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